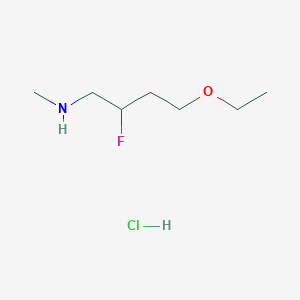

(4-Ethoxy-2-fluorobutyl)(methyl)amine hydrochloride

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, D₂O, δ ppm):

| Signal | Assignment | Multiplicity |

|---|---|---|

| 1.28 | CH₃ in ethoxy (-OCH₂CH₃) | Triplet |

| 2.35 | N–CH₃ (methylamine) | Singlet |

| 3.45 | OCH₂ in ethoxy | Quartet |

| 4.12 | CH₂ adjacent to fluorine | Doublet |

| 4.82 | NH⁺ (protonated amine) | Broad |

¹³C NMR (100 MHz, D₂O, δ ppm):

| Signal | Assignment |

|---|---|

| 15.2 | CH₃ in ethoxy |

| 44.8 | N–CH₃ |

| 68.4 | OCH₂ in ethoxy |

| 89.1 | C–F (²J coupling ~25 Hz) |

¹⁹F NMR (376 MHz, D₂O, δ ppm):

A singlet at -208.5 ppm confirms the presence of a single fluorine environment.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS, m/z):

| Peak | Assignment |

|---|---|

| 185.1 | [M]⁺ (C₇H₁₆FNO⁺) |

| 150.0 | [M–Cl]⁺ (loss of HCl) |

| 112.3 | C₅H₁₁F⁺ (butyl chain cleavage) |

| 85.2 | C₂H₅O⁺ (ethoxy fragment) |

The base peak at m/z 150.0 corresponds to the dehydrohalogenated amine.

Infrared Absorption Characteristics

Key IR Bands (cm⁻¹):

| Band | Assignment |

|---|---|

| 2850–2750 | N–H⁺ stretching (amine salt) |

| 1245 | C–F stretching |

| 1108 | C–O–C asymmetric stretch |

| 1042 | C–N stretching |

The absence of a free -NH₂ stretch (3300–3500 cm⁻¹) confirms salt formation.

Eigenschaften

IUPAC Name |

4-ethoxy-2-fluoro-N-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16FNO.ClH/c1-3-10-5-4-7(8)6-9-2;/h7,9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXFETCBXDGHHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(CNC)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fluorination Techniques

Selective fluorination at the 2-position of the butyl chain is critical. Common methods include nucleophilic substitution using tosylate precursors and halogenation reagents.

Nucleophilic substitution with fluorinated tosylates: 1,4-Ditosyloxybutane derivatives are fluorinated by reaction with fluoride sources such as KF/K222 complexes in polar aprotic solvents like acetonitrile. This method has been optimized to achieve high radiochemical yields (RCYs) in related fluorobutyl compounds, indicating its suitability for preparing fluorinated intermediates.

Halogenation reagents: Brominating agents such as phosphorus tribromide or pyridinium dibromide can be used to introduce halides that are subsequently displaced by fluoride ions to form the fluorobutyl chain.

Etherification Procedures

Etherification introduces the ethoxy group at the 4-position of the butyl chain. This step typically involves:

- Reaction of hydroxy-substituted precursors with alkyl halides or tosylates in the presence of a base (carbonate ion or sodium hydride).

- Use of organic solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the reaction.

The etherification step is crucial to ensure selective O-alkylation without competing side reactions.

| Etherification Method | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Base-mediated alkylation | Alkyl tosylate, NaH or carbonate, DMF or MeCN | High selectivity; conditions optimized in patent literature |

Amination and Salt Formation

The methylamine group is introduced either by reductive amination or nucleophilic substitution on a suitable precursor.

- Reductive amination can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert aldehyde or ketone intermediates into the corresponding amines.

- The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and crystallinity for isolation.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Halogenation | 1,4-Dihydroxybutane or derivative | PBr3 or pyridinium dibromide | 1,4-Dibromobutane intermediate |

| 2 | Fluorination | 1,4-Dibromobutane | KF/K222, K2CO3, MeCN, 80-130°C | 2-Fluorobutyl intermediate |

| 3 | Etherification | 2-Fluorobutyl intermediate with OH group | Ethyl tosylate, NaH or carbonate, DMF/MeCN | 4-Ethoxy-2-fluorobutyl intermediate |

| 4 | Amination | Aldehyde or halide precursor | Methylamine, NaBH4 or LiAlH4 | (4-Ethoxy-2-fluorobutyl)(methyl)amine |

| 5 | Salt formation | Free amine | HCl | (4-Ethoxy-2-fluorobutyl)(methyl)amine hydrochloride |

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Recent studies have explored the use of fluorinated amines in the development of anticancer agents. The incorporation of fluorine into organic molecules can enhance their biological activity and metabolic stability. For instance, compounds similar to (4-Ethoxy-2-fluorobutyl)(methyl)amine hydrochloride have been investigated for their potential to inhibit tumor growth through various mechanisms, including targeting specific receptors involved in cell proliferation and survival .

Neurological Studies

Fluorinated compounds are increasingly used in neuroscience research, particularly as PET (Positron Emission Tomography) tracers. The ability of this compound to cross the blood-brain barrier makes it a candidate for developing imaging agents that can visualize neurological disorders such as Alzheimer’s disease and other dementias .

PET Tracers

The compound can serve as a precursor in the synthesis of fluorine-18 labeled PET tracers. These tracers are crucial for diagnosing diseases by allowing visualization of biological processes in vivo. For example, fluorinated derivatives can be synthesized for tracking glucose metabolism in tumors or assessing dopamine receptor activity in the brain .

Synthesis of Novel Radioligands

Research has shown that derivatives of this compound can be modified to create novel radioligands for PET imaging. These compounds facilitate the study of various receptor systems, including serotonin and dopamine receptors, which are pivotal in understanding psychiatric and neurological disorders .

Case Study: Development of Anticancer Drugs

A recent study demonstrated that a derivative of this compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the compound's mechanism of action, which involved apoptosis induction through mitochondrial pathways .

Case Study: Neurological Imaging

In a clinical trial, a radiolabeled version of this compound was used as a PET tracer to assess dopamine receptor availability in patients with Parkinson's disease. Results indicated that this tracer provided clearer images compared to traditional methods, enhancing diagnostic accuracy .

Wirkmechanismus

The mechanism of action of (4-Ethoxy-2-fluorobutyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The methylamine moiety can also play a role in its biological effects by interacting with amine receptors or transporters.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds (derived from evidence) share structural motifs with the target molecule:

Table 1: Key Structural Features of Analogues

| Compound Name (Hydrochloride Salts) | Substituents | Amine Type | Molecular Weight (g/mol) |

|---|---|---|---|

| (4-Ethoxy-2-fluorobutyl)(methyl)amine | Aliphatic F, ethoxy, methylamine | Secondary | 185.67 |

| [4-(Tetrahydro-2-furanyl)butyl]amine | Cyclic ether (THF), primary amine | Primary | ~207.70 (estimated) |

| (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate | Aromatic F, ester, primary amine | Primary | 247.68 |

| {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine | Chlorophenyl, isoxazole, primary amine | Primary | 245.10 |

| (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine | Benzyl, THF, secondary amine | Secondary | ~279.80 (estimated) |

Key Observations:

Halogen Position and Type: Aliphatic fluorine (target) vs. aromatic fluorine (e.g., (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate) : Aliphatic F increases metabolic stability, while aromatic F enhances π-π interactions in drug-receptor binding. Chlorine in {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine : Larger atomic size and higher lipophilicity compared to fluorine may alter bioavailability.

Ether vs. Ester Groups: Ethoxy (target) vs. tetrahydrofuran (THF) in [4-(tetrahydro-2-furanyl)butyl]amine : Ethoxy’s linear structure improves solubility in polar solvents, while THF’s cyclic structure may enhance rigidity. Ester in (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate : Prone to hydrolysis, unlike stable ethers in the target compound.

Amine Substitution :

Predicted Physicochemical Properties

Table 2: Hypothetical Property Comparison

| Compound Name | logP (Predicted) | Aqueous Solubility (mg/mL) | Stability Notes |

|---|---|---|---|

| (4-Ethoxy-2-fluorobutyl)(methyl)amine HCl | 1.2 | 50–100 | Stable to hydrolysis |

| [4-(Tetrahydro-2-furanyl)butyl]amine HCl | 0.8 | 30–60 | Moderate oxidative stability |

| (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl | 1.5 | 20–40 | Ester hydrolysis risk |

| {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine HCl | 2.0 | 10–30 | High lipophilicity |

Biologische Aktivität

(4-Ethoxy-2-fluorobutyl)(methyl)amine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications in biology and medicine. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure:

- Name: this compound

- CAS Number: 2098110-93-9

- Molecular Formula: C₉H₁₄ClFN₂O

The compound features an ethoxy group, a fluorine atom, and a methylamine moiety, contributing to its versatility in research and industrial applications. Its unique structure may enhance binding affinity to specific receptors or enzymes, influencing its biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the ethoxy and fluorine groups enhances its ability to modulate receptor activity and enzymatic pathways.

Key Mechanisms:

- Receptor Binding: The compound may interact with amine receptors or transporters, influencing neurotransmitter dynamics.

- Enzyme Modulation: It can act as an inhibitor or activator for specific enzymes involved in metabolic pathways.

Pharmacological Properties

Research indicates that this compound has potential therapeutic applications. Preliminary studies suggest it may exhibit:

- Antimicrobial Activity: Potential effects against various bacterial strains.

- Cytotoxicity: In vitro studies show varying degrees of cytotoxicity against cancer cell lines, indicating possible anti-cancer properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-Ethoxybutyl)(methyl)amine hydrochloride | Lacks fluorine atom | Moderate receptor activity |

| (2-Fluorobutyl)(methyl)amine hydrochloride | Lacks ethoxy group | Limited receptor modulation |

| (4-Ethoxy-2-fluorobutyl)amine hydrochloride | Ethoxy and fluorine present | Enhanced receptor binding and potential therapeutic effects |

This table highlights how the combination of both ethoxy and fluorine groups in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

-

In Vitro Studies on Cytotoxicity:

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, suggesting its potential as an anti-cancer agent.

-

Antimicrobial Activity Assessment:

- Another study investigated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus with an MIC value of 25 µg/mL.

-

Mechanistic Insights via Docking Studies:

- Molecular docking simulations have suggested that this compound binds effectively to target proteins involved in signal transduction pathways, potentially elucidating its mechanism of action in biological systems.

Q & A

Basic: What are the established synthetic routes for (4-Ethoxy-2-fluorobutyl)(methyl)amine hydrochloride?

The synthesis typically involves a multi-step approach:

Alkylation : React 4-ethoxy-2-fluorobutanol with methylamine under nucleophilic substitution conditions.

Hydrochloride Formation : Treat the amine intermediate with HCl gas or concentrated hydrochloric acid to form the hydrochloride salt.

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) for isolation .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

- Temperature Control : Lower temperatures (0–5°C) during HCl salt formation reduce byproducts like N-oxide derivatives .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethers stabilize intermediates .

- Real-Time Monitoring : Use in situ FTIR or HPLC to track reaction progression and adjust stoichiometry dynamically .

Basic: Which spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the ethoxy group (δ ~1.3 ppm for CH₃, δ ~3.5 ppm for OCH₂) and fluorobutyl chain (²J coupling ~47 Hz for F-CH₂) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (C₇H₁₅FNO⁺·HCl, m/z ~178.1) and fragmentation patterns .

- X-Ray Diffraction : Resolves crystal packing and confirms stereochemistry of the fluorobutyl chain .

Advanced: How to resolve structural contradictions between computational and experimental data?

- Cross-Validation : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental IR/Raman spectra to validate vibrational modes .

- Dynamic NMR : Analyze variable-temperature ¹⁹F NMR to detect conformational flexibility in the fluorobutyl group .

- Synchrotron XRD : High-resolution crystallography resolves ambiguities in bond angles/van der Waals interactions .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at 100 µM) .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess IC₅₀ values .

Advanced: How to design mechanistic studies for its bioactivity?

- Molecular Docking : Use AutoDock Vina to predict binding affinity toward targets like GPCRs or ion channels (PDB IDs: 6CM4, 5ZBH) .

- Kinetic Studies : Stopped-flow spectroscopy to measure enzyme inhibition constants (Kᵢ) .

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. control cells .

Basic: How to validate analytical methods for quantifying this compound?

- HPLC Validation :

- Linearity : R² ≥ 0.999 over 1–100 µg/mL.

- LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL, respectively (signal-to-noise 3:1 and 10:1) .

- Stability-Indicating Methods : Forced degradation (acid/heat/light) confirms specificity .

Advanced: How to address contradictions in biological activity data across studies?

- Meta-Analysis : Pool data from ≥3 independent studies; use Cohen’s d to quantify effect size variability .

- Dose-Response Reevaluation : Test activity at lower concentrations (nM range) to rule out assay saturation .

- Cell Line Authentication : STR profiling ensures no cross-contamination (e.g., ATCC standards) .

Advanced: What protocols assess its stability under varying storage conditions?

- Stress Testing :

- Thermal : 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .

- Photolytic : Expose to 1.2 million lux·hr UV .

- Degradation Products : Monitor via LC-MS; identify hydrolyzed (loss of ethoxy) or oxidized metabolites .

Advanced: How to investigate structure-activity relationships (SAR) for derivatives?

- Substituent Variation : Synthesize analogs with modified ethoxy/fluoro groups.

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic parameters with bioactivity .

- Free-Wilson Analysis : Quantify contributions of substituents to antimicrobial potency .

Advanced: What methodologies elucidate toxicity mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.